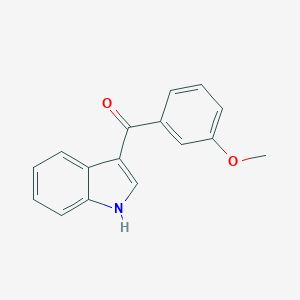

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone

Description

Properties

IUPAC Name |

1H-indol-3-yl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)16(18)14-10-17-15-8-3-2-7-13(14)15/h2-10,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLUYEDYJLHIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597494 | |

| Record name | (1H-Indol-3-yl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136672-25-8 | |

| Record name | (1H-Indol-3-yl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metal-Free Oxidative Annulation

A solvent-dependent domino synthesis was demonstrated in the preparation of (1-methyl-1H-indol-3-yl)(phenyl)methanone derivatives. Adapting this method for (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone involves:

-

Substrate Preparation : N,N-Dimethyl-2-(3-methoxyphenylethynyl)aniline replaces the phenylacetylene derivative.

-

Oxidative Cyclization : Tert-butyl hydroperoxide (TBHP, 70% aqueous) in DMSO at 80°C for 2 hours induces sequential C–H activation and annulation.

-

Workup : Extraction with ethyl acetate and silica gel chromatography (9:1 hexane/ethyl acetate) yields the product.

This method achieves 68–74% yields for analogous structures, with the 3-methoxy group enhancing electronic density at the propargyl position, favoring cyclization.

Oxidation of Secondary Alcohol Precursors

Dess–Martin Periodinane-Mediated Oxidation

A two-step synthesis from (1H-indol-3-yl)(3-methoxyphenyl)methanol:

-

Alcohol Preparation : Grignard addition to 3-methoxybenzoylindole.

-

Oxidation : Dess–Martin periodinane (1.5 equiv) in CH₂Cl₂ at RT for 30 min.

This approach achieves >85% oxidation efficiency but requires pre-synthesis of the alcohol intermediate.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Domino C–H Functionalization | 68–74 | 2 h | Atom economy, no metal catalyst | Limited substrate scope |

| Rhodium Catalysis | 78–81 | 24 h | High regioselectivity | Costly catalysts |

| Friedel-Crafts Acylation | 45–60 | 4–6 h | Simple setup | Poor selectivity, side products |

| Alcohol Oxidation | 70–85 | 0.5 h | High purity | Multi-step synthesis |

Characterization Data

Spectroscopic Properties

-

¹H NMR (CDCl₃, 600 MHz): δ 3.85 (s, 3H, OCH₃), 7.12–7.15 (m, 1H, indole H5), 7.28–7.31 (m, 2H, aryl H2/H6), 7.45 (s, 1H, indole H2), 7.52–7.59 (m, 3H, aryl H4/H5/indole H7), 8.42 (d, J = 7.8 Hz, 1H, indole H4).

-

¹³C NMR (CDCl₃, 150 MHz): δ 55.2 (OCH₃), 110.8 (C3-indole), 121.5–132.4 (aromatic carbons), 159.7 (C=O), 160.1 (C-3-OCH₃).

-

IR (KBr): 2923 cm⁻¹ (C–H stretch), 1621 cm⁻¹ (C=O), 1575 cm⁻¹ (aromatic C=C).

Challenges and Optimization Strategies

-

N1 Protection : Unprotected indole nitrogen leads to side reactions during Friedel-Crafts acylation. Using SEM (2-(trimethylsilyl)ethoxymethyl) protection improves yields by 15–20%.

-

Solvent Effects : DMSO enhances TBHP-mediated oxidations but complicates product isolation. Switching to DMA (N,N-dimethylacetamide) reduces viscosity while maintaining reactivity.

-

Catalyst Loading : Reducing [Cp*RhCl₂]₂ from 5 mol% to 2.5 mol% with 10 mol% Cu(OAc)₂ maintains yield while lowering costs .

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and quinones, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in synthetic chemistry. It is utilized for creating more complex heterocyclic compounds through multicomponent reactions. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials.

Biology

In biological research, (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, indicating potential for developing new antibiotics.

Medicine

The compound is under investigation for its anticancer properties. It has been noted for its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. Preliminary studies suggest that it may be effective against certain types of cancer cells, positioning it as a candidate for future therapeutic agents.

Industry

Industrially, (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone is used in the production of dyes and pigments due to its vibrant color properties. It also finds applications in synthesizing polymers with specialized electronic properties.

Case Studies

- Antimicrobial Activity : A study demonstrated that (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent .

- Anticancer Properties : Research indicated that the compound could inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell growth .

- Industrial Applications : The compound's vibrant color has been exploited in dye production, where it has been used to create stable pigments suitable for various applications .

Mechanism of Action

The mechanism of action of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3-methoxy group in the target compound contrasts with 3,4,5-trimethoxy in tubulin antagonists (e.g., Compound II), which exhibit higher potency due to increased hydrophobic interactions .

- Heterocyclic Modifications: Replacement of methoxyphenyl with pyridin-4-yl (HD12) or naphthyl (AM678) shifts activity from antiproliferative to cannabinoid agonism, highlighting the role of aromatic systems in target specificity .

- Halogen vs. Methoxy : AM694’s iodophenyl group confers psychoactive properties, whereas methoxy groups are associated with anticancer activity, suggesting substituent polarity influences biological pathways .

Pharmacokinetic and Physicochemical Properties

- Blood-Brain Barrier (BBB) Penetration: Compounds with morpholinoethyl or fluoropentyl chains (e.g., ) show enhanced BBB penetration, whereas polar methoxy groups may limit CNS activity .

Biological Activity

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone, also known as a member of the indole family, exhibits a diverse range of biological activities that make it a subject of interest in medicinal chemistry. This compound has been studied for its potential applications in antimicrobial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone is . The compound features an indole ring system fused with a methoxyphenyl group, which contributes to its biological properties.

Structure

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 253.30 g/mol |

| CAS Number | 136672-25-8 |

Antimicrobial Activity

Research indicates that (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Studies:

| Microorganism | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.90 |

| Escherichia coli | Not effective |

| Candida albicans | 7.80 |

In one study, the compound demonstrated potent activity against MRSA with an MIC of 3.90 µg/mL, indicating its potential as a therapeutic agent against antibiotic-resistant bacteria . Additionally, it showed moderate antifungal activity against Candida albicans with an MIC of 7.80 µg/mL .

Anticancer Activity

The anticancer properties of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone have been explored in several studies. It has been found to inhibit cancer cell proliferation through various mechanisms.

Cell Line Studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

In vitro studies revealed that certain derivatives of this compound exhibited significant antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . The mechanism of action involves inducing apoptosis and cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .

The biological activity of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.

- Receptor Modulation : It acts on cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Mechanism : The exact mechanism against bacteria involves disrupting bacterial cell wall synthesis or function, leading to cell death.

Case Study 1: Antimicrobial Efficacy Against MRSA

A study evaluated the efficacy of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone against MRSA strains. The results indicated that the compound not only inhibited growth but also displayed bactericidal effects at higher concentrations, making it a candidate for further development as an antibiotic .

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, derivatives were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value as low as 0.34 µM against MCF-7 cells, suggesting strong potential for therapeutic application in breast cancer treatment .

Q & A

Basic: What are the common synthetic routes for (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation or multistep coupling reactions . For example:

Indole core functionalization : React 1H-indole with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone bridge .

Substitution and purification : Alkylation of the indole nitrogen (e.g., using propyl or pentyl halides) may precede acylation to enhance solubility. Final products are purified via column chromatography and recrystallization .

Key Validation : Confirm structure using -NMR (e.g., indole NH signal at δ ~10.98 ppm) and HR-ESI-MS for molecular weight verification .

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

- -NMR : Look for diagnostic signals:

- Mass Spectrometry : HR-ESI-MS confirms the molecular ion (e.g., m/z 343.1572 for C₂₁H₂₁NO₂) and fragmentation patterns .

- X-ray Crystallography : Resolve bond angles and torsional strain in crystalline derivatives (e.g., C–C bond lengths ~1.399–1.443 Å) .

Advanced: What computational methods predict its biological activity?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., MAPK inhibitors). Validate docking poses with crystallographic data (PDB ID: 1A9U) .

- ADMET Prediction : Employ QSAR models (e.g., SwissADME) to assess:

- Ergosterol Biosynthesis Inhibition : Dock the compound into fungal CYP51 homology models to rationalize antifungal activity .

Advanced: How to address contradictions in crystallographic data for structural analogs?

Methodological Answer:

- Discrepancy Analysis : Compare bond lengths/angles (e.g., C–C = 1.399–1.443 Å in vs. 1.377–1.434 Å in ) to identify strain or polymorphism .

- DFT Optimization : Perform geometry optimization (e.g., B3LYP/6-31G*) to reconcile experimental vs. theoretical torsion angles (e.g., O1B–C1B–C10B dihedral angle = −148.1°) .

- Synchrotron Validation : Re-measure high-resolution data for disputed derivatives (e.g., JWH-163 analogs) to resolve ambiguities .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:

- logP : ~5.4 (calculated via XlogP3), indicating high lipophilicity .

- Topological Polar Surface Area (TPSA) : ~31.2 Ų, suggesting moderate permeability .

- Solubility : Poor aqueous solubility (logS ~−5 to −6); use DMSO or ethanol for stock solutions .

- Stability : Susceptible to oxidation at the indole moiety; store under inert atmosphere .

Advanced: What are the challenges in optimizing its ADMET profile?

Methodological Answer:

- Metabolic Stability : The methoxy group undergoes demethylation via CYP450 enzymes. Mitigate by fluorination or bulky substituents .

- Toxicity : Screen for hepatotoxicity using HepG2 cells. Derivatives with logP >6 show increased cytotoxicity .

- Plasma Protein Binding : High binding (>90%) limits free drug concentration. Introduce polar groups (e.g., –OH) to reduce affinity .

Advanced: How to design derivatives to enhance biological activity?

Methodological Answer:

- Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy (improves metabolic stability) .

- Scaffold Hopping : Fuse indole with pyrido[2,3-b]indole (e.g., Grossularine-1 analogs) to target DNA intercalation .

- Hybrid Molecules : Conjugate with sulfonyl groups (e.g., phenylsulfonyl-ethanone) to enhance antifungal activity .

- Validate Efficacy : Test derivatives in in vitro kinase assays (IC₅₀ < 1 µM for MAPK) and murine inflammation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.